2-Chloro-4,6-dinitrophenol

Descripción

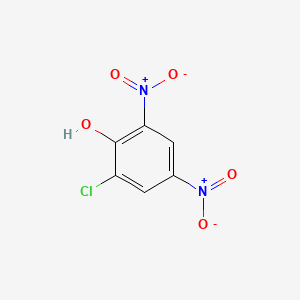

2-Chloro-4,6-dinitrophenol (CAS: 946-31-6; molecular formula: C₆H₃ClN₂O₅) is a halogenated nitroaromatic compound with a molar mass of 218.55 g/mol . It is characterized by two nitro (-NO₂) groups at positions 4 and 6 and a chlorine substituent at position 2 on the phenolic ring. This compound is utilized in microbial degradation studies (e.g., as a nitrogen/carbon source for Rhodococcus erythropolis HL 24-1) and in chemical wastewater analysis via mass spectrometry . Its physical properties include a melting point of 110–114°C and hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Propiedades

IUPAC Name |

2-chloro-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBCIXWBAPIVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241548 | |

| Record name | Phenol, 2-chloro-4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-31-6 | |

| Record name | 2-Chloro-4,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-chloro-4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4,6-dinitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-dinitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-dinitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro-4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials

- 2,4-Dinitrochlorobenzene

- 2,4-Dinitrophenyl alkyl ethers (with varying alkyl groups)

Step 1: Saponification

- The saponification of 2,4-dinitrochlorobenzene or the corresponding alkyl ethers is performed using aqueous sodium hydroxide or potassium hydroxide.

- This reaction converts the chlorobenzene derivatives into 2,4-dinitrophenol or its sodium/potassium salts.

- The saponification is typically carried out under alkaline conditions with pH ranging from 11 to 13.

- Reaction conditions include controlled temperature and stirring to ensure complete conversion.

Step 2: Chlorination

- The 2,4-dinitrophenol obtained from saponification is chlorinated using sodium hypochlorite (chlorine bleach) in aqueous suspension.

- The chlorination is conducted at a mildly acidic pH (3.5 to 7, preferably 4 to 4.5) to optimize selectivity.

- Temperature control is critical, with the process maintained between 5 to 20 °C to minimize by-product formation.

- After chlorination, the suspension is acidified to pH 1.0 using concentrated hydrochloric acid to precipitate the product.

- Any residual sodium hypochlorite is neutralized with sodium bisulfite solution to prevent decomposition or side reactions.

- The final product is isolated by filtration at low temperature (~10 °C).

Yields and Purity

- This method achieves high yield (~91% theoretical) and high purity of this compound.

- The product typically contains only trace amounts (~0.5%) of unreacted 2,4-dinitrophenol.

- The melting point of the product is reported around 101-109 °C, consistent with literature values.

Alternative Chlorination Approach

- Chlorination of picric acid (2,4,6-trinitrophenol) in the presence of water and iodine at boiling temperature can also yield chlorinated dinitrophenols.

- This method tends to produce a mixture of isomers, including 4-chloro-2,6-dinitrophenol and a larger amount of 6-chloro-2,4-dinitrophenol.

- The reaction proceeds until chloropicrin formation is observed, indicating sufficient chlorination.

- However, this approach is less selective and may generate appreciable by-products due to the strongly acidic medium and harsh conditions.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The saponification-chlorination method is preferred industrially due to its high selectivity, yield, and product purity.

- The pH control during chlorination is critical to avoid over-chlorination and formation of undesired by-products.

- Use of sodium hypochlorite as chlorinating agent allows mild conditions compared to elemental chlorine, improving safety and environmental aspects.

- The reaction temperature must be controlled strictly; higher temperatures increase by-product formation.

- The process can be modified by introducing oxidizing agents such as chlorine bleach or CO2-free air during saponification to maintain reaction efficiency and product quality.

- The isolation step involving acidification and sodium bisulfite treatment ensures removal of residual oxidants and stabilizes the final product for filtration and drying.

- Analytical methods such as thin-layer chromatography and melting point determination confirm product identity and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4,6-dinitrophenol undergoes several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products

Reduction: 2-Chloro-4,6-diaminophenol.

Substitution: 2-Methoxy-4,6-dinitrophenol when reacted with sodium methoxide.

Aplicaciones Científicas De Investigación

Environmental Applications

1.1 Bioremediation

Recent studies have highlighted the potential of CDNP in bioremediation processes. Specifically, certain bacterial strains, such as Rhodococcus erythropolis, have been shown to degrade CDNP under aerobic conditions. This capability suggests that CDNP can be utilized in the bioremediation of contaminated sites, particularly those affected by nitrophenolic compounds. Laboratory-scale soil microcosm studies demonstrated the effectiveness of these bacteria in degrading mixtures of nitrophenols, indicating their applicability in environmental cleanup efforts .

1.2 Wastewater Treatment

CDNP has also been employed in identifying components within chemical wastewater and effluents from biological wastewater treatment plants. Its properties allow for the detection and quantification of pollutants that are otherwise challenging to analyze due to their high polarity and non-gas-chromatographable nature . This makes CDNP a valuable tool in environmental monitoring and regulatory compliance.

Analytical Chemistry

2.1 Chemical Analysis

In analytical chemistry, CDNP serves as a reagent for various analytical techniques, including mass spectrometry and chromatography. It has been used to identify specific components in complex mixtures, which is crucial for environmental assessments and quality control in industrial processes . The compound's ability to form stable complexes with metal ions also aids in trace metal analysis.

2.2 Spectroscopic Studies

CDNP is utilized in spectroscopic studies due to its distinct absorbance characteristics. It can be employed as a standard reference material to calibrate instruments used for detecting nitrophenolic compounds in environmental samples. This ensures accurate measurements and enhances the reliability of analytical results .

Toxicological Studies

3.1 Skin Sensitization Potential

Toxicological research has investigated the skin sensitization potential of CDNP. Studies involving dermal application on animal models have indicated that CDNP can induce immune responses, suggesting its classification as a skin sensitizer under specific test conditions . Such findings are essential for safety assessments and regulatory compliance regarding the use of CDNP in consumer products.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,6-dinitrophenol involves its interaction with biological systems. It can act as an uncoupler of oxidative phosphorylation, similar to other dinitrophenols. This means it disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key differences between 2-Chloro-4,6-dinitrophenol and its analogs:

Biodegradation Pathways

- This compound: Degraded aerobically by Rhodococcus erythropolis HL 24-1, releasing stoichiometric chloride (Cl⁻) and nitrite (NO₂⁻) ions . Anaerobic conditions transiently yield 2,4-dinitrophenol .

- 2-Methyl-4,6-dinitrophenol: Undergoes extensive aromatic ring reduction under aerobic conditions, forming diastereomeric dead-end metabolites (4,6-dinitro-2-methylhexanoate) .

- 2-Amino-4,6-dinitrophenol: Converted to 2-amino-6-nitrophenol via reductive nitrite elimination .

Toxicity and Environmental Impact

- This compound: Classified as an irritant (H315, H319, H335) with respiratory toxicity . Limited environmental persistence data, but chlorine substituents typically enhance persistence.

- 2-Methyl-4,6-dinitrophenol: Log Kow = 2.49 , indicating moderate hydrophobicity. Recognized as a hazardous air pollutant (EPA) with a threshold toxicological concern (TTC) of 0.0025 µg/kg/day .

- 2-Methoxy-4,6-dinitrophenol: Mutagenic in Ames tests , unlike its chloro analog.

Industrial and Regulatory Status

- 2-Cyclohexyl-4,6-dinitrophenol: Historically used as a pesticide (e.g., DN Dust No. 12) but subject to strict regulations due to toxicity .

- 2-Methyl-4,6-dinitrophenol: Not currently registered as a pesticide in the U.S. . Monitored under EPA’s Toxic Release Inventory .

- This compound: Primarily used in research; safety protocols emphasize handling precautions (P261, P305+P351+P338) .

Actividad Biológica

2-Chloro-4,6-dinitrophenol (CDNP) is a chlorinated nitrophenol derivative known for its biological activity and environmental implications. This compound has been the subject of various studies focusing on its degradation, toxicity, and potential applications in bioremediation. This article presents a detailed examination of the biological activity of CDNP, including research findings, case studies, and data tables.

Toxicity and Environmental Impact

CDNP is recognized for its toxicity to various organisms. Research indicates that it can inhibit cellular respiration by uncoupling oxidative phosphorylation in mitochondria, leading to increased metabolic rates and potential cell death at high concentrations. The compound's toxicity has been assessed through various animal studies, with significant findings highlighting its effects on aquatic life and soil microorganisms.

Table 1: Toxicity of this compound

| Organism | Concentration (mg/L) | Observed Effect |

|---|---|---|

| Daphnia magna | 0.5 | Mortality after 48 hours |

| Pseudomonas putida | 10 | Inhibition of growth |

| Rat (oral) | 100 | Behavioral changes noted |

Biodegradation Studies

Several studies have documented the ability of specific bacterial strains to degrade CDNP. Notably, Burkholderia sp. RKJ 800 has been identified as capable of degrading CDNP via a hydroquinone pathway. This pathway involves the reduction of nitro groups to amino groups, facilitating further degradation into less toxic compounds.

Case Study: Biodegradation by Burkholderia sp.

In laboratory conditions, Burkholderia sp. RKJ 800 was shown to effectively degrade CDNP over a period of several days. The study involved monitoring the degradation rates at varying concentrations.

Table 2: Degradation Rates of this compound by Burkholderia sp.

| Initial Concentration (mM) | Time (hours) | Degradation Rate (μM/h) |

|---|---|---|

| 0.1 | 24 | 15 |

| 0.3 | 48 | 25 |

| 0.5 | 72 | 30 |

Case Studies on Environmental Remediation

A comprehensive study investigated the application of CDNP-degrading bacteria in contaminated soil samples. The results indicated that bioremediation using Burkholderia sp. significantly reduced CDNP levels within two weeks.

The mechanisms by which CDNP exerts its biological effects include:

- Uncoupling Oxidative Phosphorylation : CDNP disrupts ATP synthesis in mitochondria by dissipating the proton gradient.

- Mutagenic Potential : Studies have shown that CDNP can induce mutations in bacterial strains under specific conditions, raising concerns about its environmental persistence and ecological impact.

Q & A

Basic Research Questions

Q. What are the primary applications of 2-Chloro-4,6-dinitrophenol in microbial studies?

- Answer: this compound is used as a nitrogen, carbon, and energy source in microbial culture media. For example, Rhodococcus erythropolis HL 24-1 utilizes it aerobically, releasing stoichiometric amounts of chloride and nitrite during metabolism. This application is critical for studying microbial degradation pathways and bioremediation potential .

Q. How can this compound be detected in complex environmental samples?

- Answer: Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a robust method for identifying this compound in wastewater and effluents. This technique allows precise detection even in matrices with interfering compounds, such as post-biological treatment samples .

Q. What experimental precautions are necessary when handling this compound?

- Answer: Due to its classification as a respiratory irritant (STOT SE 3) and skin/eye irritant (H315, H319, H335), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Storage should comply with flammability guidelines, and waste must be treated as hazardous .

Advanced Research Questions

Q. What metabolic pathways are involved in the aerobic degradation of this compound by Rhodococcus erythropolis HL 24-1?

- Answer: Under aerobic conditions, R. erythropolis HL 24-1 metabolizes this compound via sequential dechlorination and denitrification. The compound is converted to 2,4-dinitrophenol, with stoichiometric release of chloride (Cl⁻) and nitrite (NO₂⁻). No intermediate metabolites are observed, suggesting a direct enzymatic cleavage mechanism .

Q. How can researchers optimize experimental designs to study anaerobic degradation of chlorinated nitrophenols?

- Answer: Anaerobic degradation studies require controlled redox environments (e.g., sulfate-reducing or methanogenic conditions). For this compound, isotopic labeling (e.g., ¹⁴C or ³⁶Cl) can track degradation products, while metagenomic sequencing identifies microbial consortia involved in reductive dechlorination pathways .

Q. What analytical challenges arise when quantifying this compound in environmental matrices, and how are they resolved?

- Answer: Co-elution with structural analogs (e.g., 2-methyl-4,6-dinitrophenol) in HPLC can cause false positives. To mitigate this, use high-resolution mass spectrometry (HRMS) with a mass accuracy <5 ppm and orthogonal separation techniques (e.g., ion-pair chromatography). Validation via spiked recovery tests ensures method robustness .

Q. What role does this compound play in synthetic organic chemistry?

- Answer: It serves as an intermediate in synthesizing halogenated aromatic compounds. For example, nucleophilic substitution reactions with amines or alkoxides can replace the chlorine atom, while reduction of nitro groups yields aminophenol derivatives. Reaction conditions (pH, solvent polarity) must be optimized to avoid side reactions like ring hydroxylation .

Methodological Notes

- Contradiction Analysis: and consistently report chloride and nitrite release during aerobic degradation, but anaerobic pathways remain underexplored. Researchers should validate findings using isotope tracer studies.

- Advanced Techniques: HRMS and genome-resolved metagenomics are recommended for elucidating degradation mechanisms and microbial interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.